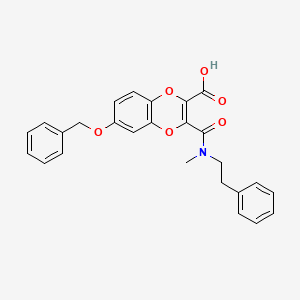

LTB4 antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23NO6 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

3-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-2-carboxylic acid |

InChI |

InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)32-21-13-12-20(16-22(21)33-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |

InChI Key |

NWZDWAHWAOZXKP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Leukotriene B4 Antagonists in Neutrophil Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the role of Leukotriene B4 (LTB4) and its antagonists in the activation of neutrophils. It details the underlying signaling pathways, presents quantitative data on the inhibitory effects of various antagonists, outlines key experimental protocols, and visualizes complex biological processes and workflows.

Introduction: LTB4 and Neutrophil-Mediated Inflammation

Leukotriene B4 (LTB4) is a potent, lipid-derived inflammatory mediator synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] It is a primary chemoattractant for neutrophils, the most abundant type of leukocyte and the first line of defense in the innate immune response.[3][4] LTB4 orchestrates the recruitment and activation of neutrophils at sites of inflammation, tissue injury, or infection.[5] Its functions include inducing chemotaxis, promoting neutrophil adhesion to endothelial cells, stimulating degranulation (the release of antimicrobial proteins and enzymes), and triggering the production of reactive oxygen species (ROS), a process known as the respiratory burst.

Given its central role in initiating and amplifying the inflammatory cascade, the LTB4 signaling pathway has become a significant target for therapeutic intervention in a range of inflammatory diseases, including rheumatoid arthritis, asthma, inflammatory bowel disease, and psoriasis. LTB4 antagonists, which block the binding of LTB4 to its receptors, represent a key strategy for mitigating neutrophil-driven inflammation.

The LTB4 Signaling Pathway in Neutrophils

LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs) on the neutrophil surface: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The pro-inflammatory and chemotactic actions of LTB4 are primarily mediated through the BLT1 receptor.

Upon LTB4 binding, the BLT1 receptor, coupled to a Gαi protein, initiates a cascade of intracellular signaling events:

-

Gβγ Subunit Activation: The dissociated Gβγ subunits activate Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).

-

Calcium Mobilization: PLC activation leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, a critical step for many neutrophil functions.

-

Actin Polymerization and Chemotaxis: PI3K activation leads to the production of PIP3, which recruits and activates downstream effectors like Rac GTPase. This cascade is essential for the cytoskeletal rearrangements, F-actin polymerization, and cell polarization required for directed cell movement (chemotaxis).

-

ROS Production: LTB4 signaling can prime the NADPH oxidase complex, enhancing the production of superoxide anions (O2−) in response to other stimuli.

LTB4 antagonists function by competitively binding to the BLT1 receptor, thereby preventing LTB4 from initiating these downstream signaling events and inhibiting subsequent neutrophil activation.

Quantitative Effects of LTB4 Antagonists on Neutrophil Function

The efficacy of LTB4 antagonists is quantified by their ability to inhibit specific neutrophil functions. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Inhibition of LTB4-Induced Neutrophil Responses by BLT Receptor Antagonists

| Antagonist | Neutrophil Function | Stimulus | Species | Measurement | Result | Citation |

| BIIL 260 (Active metabolite of BIIL 284) | Intracellular Ca²⁺ Release | LTB4 | Human | IC₅₀ | 0.82 nM | |

| BIIL 315 (Active metabolite of BIIL 284) | Intracellular Ca²⁺ Release | LTB4 | Human | IC₅₀ | 0.75 nM | |

| CP-105,696 | Priming of PMN Oxidase | LTB4 | Human | % Inhibition | 79.1 ± 10% | |

| LY223982 | Transwell Migration | fMLP (1 µM) | Human | % Reduction | Significant reduction | |

| LY255283 | Superoxide Production | LTB4 | Human | Sensitivity to Inhibition | >100-fold more sensitive than adhesion | |

| SC-41930 | Superoxide Production | LTB4 | Human | Sensitivity to Inhibition | >100-fold more sensitive than adhesion | |

| U75302 | LTB4 Production (feedback loop) | Zymosan | Mouse (CGD) | % Reduction | Significant reduction |

Table 2: In Vivo Efficacy of the LTB4 Antagonist BIIL 284

| Animal Model | Endpoint | Measurement | Result | Citation |

| Mouse | LTB4-induced ear inflammation | ED₅₀ (p.o.) | 0.008 mg/kg | |

| Guinea Pig | LTB4-induced transdermal chemotaxis | ED₅₀ (p.o.) | 0.03 mg/kg | |

| Monkey | LTB4-induced neutropenia | ED₅₀ (p.o.) | 0.004 mg/kg | |

| Monkey | LTB4-induced Mac-1 expression | ED₅₀ (p.o.) | 0.05 mg/kg |

LTB4 as a Signal Relay Molecule

In addition to being a primary chemoattractant, LTB4 functions as a critical secondary chemoattractant and signal relay molecule. Neutrophils responding to primary chemoattractants (e.g., bacterial formyl peptides like fMLP) are stimulated to produce and secrete LTB4. This locally released LTB4 forms a secondary gradient that can recruit additional neutrophils to the site of inflammation, effectively amplifying the immune response. This signal relay mechanism is crucial for robust neutrophil swarming and infiltration. LTB4 antagonists can disrupt this amplification loop, thereby reducing the overall inflammatory infiltrate.

Experimental Protocols

Assessing the impact of LTB4 antagonists on neutrophil activation requires specific and robust in vitro assays. Below are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)

This assay measures the directed migration of neutrophils toward a chemoattractant.

Objective: To quantify the inhibitory effect of an LTB4 antagonist on neutrophil migration.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified neutrophils in a suitable buffer (e.g., RPMI-1640).

-

Assay Setup: Use a multi-well chamber (e.g., 96-well Boyden chamber) with a porous membrane (typically 3-5 µm pore size) separating an upper and lower chamber.

-

Loading Chambers:

-

Lower Chamber: Add medium containing the chemoattractant (e.g., 100 nM LTB4 or 1 µM fMLP) with or without the LTB4 antagonist at various concentrations.

-

Upper Chamber: Add the isolated neutrophil suspension (e.g., 1 x 10⁶ cells/mL).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification: Remove non-migrated cells from the top of the membrane. Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Staining the migrated cells and counting them via microscopy.

-

Lysing the migrated cells and measuring total cellular ATP using a luminescence-based assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: Calculate the percentage of migrating cells relative to a positive control (chemoattractant alone) and determine the IC₅₀ of the antagonist.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the respiratory burst, a key effector function of activated neutrophils.

Objective: To determine the effect of an LTB4 antagonist on LTB4-primed ROS production.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils as described in Protocol 5.1.

-

Priming and Inhibition: Pre-incubate isolated neutrophils (e.g., 3.75 x 10⁵ cells) with the LTB4 antagonist or vehicle control for a specified time (e.g., 10 minutes). Then, add LTB4 (e.g., 0.1-10 µM) to prime the cells for 5 minutes at 37°C.

-

ROS Detection: Add a fluorogenic or colorimetric probe that reacts with ROS. Common probes include:

-

Dihydrorhodamine 123 (DHR 123): Oxidized to fluorescent rhodamine 123. Measured by flow cytometry or fluorescence plate reader.

-

Cytochrome c: Superoxide dismutase (SOD)-inhibitable reduction of cytochrome c is measured spectrophotometrically at 550 nm.

-

-

Stimulation: Initiate the respiratory burst by adding a second stimulus, such as 1 µM fMLP.

-

Measurement: Immediately begin kinetic measurement of the signal (fluorescence or absorbance) over time using a plate reader or flow cytometer.

-

Data Analysis: Calculate the rate of ROS production (e.g., nmol O₂⁻/min). Compare the rates between antagonist-treated and control groups to determine the percent inhibition.

Degranulation Assay (Myeloperoxidase Release)

This assay measures the release of granule contents, such as the enzyme myeloperoxidase (MPO), from activated neutrophils.

Objective: To assess the ability of an LTB4 antagonist to block neutrophil degranulation.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils as described in Protocol 5.1. Prime cells with a cytokine like GM-CSF (5 ng/mL) if required by the experimental design.

-

Pre-treatment: Pre-incubate neutrophils with the LTB4 antagonist or vehicle for 10-15 minutes at 37°C.

-

Stimulation: Add a stimulus to induce degranulation, such as LTB4, fMLP, or serum-treated zymosan. Cytochalasin B is often included to enhance the degranulation response to soluble stimuli. Incubate for an appropriate time (e.g., 15-30 minutes).

-

Sample Collection: Pellet the neutrophils by centrifugation. Carefully collect the supernatant, which contains the released granule proteins.

-

Quantification: Measure the amount of a specific granule enzyme in the supernatant. MPO is commonly measured using an ELISA kit or a colorimetric activity assay.

-

Data Analysis: Express MPO release as a percentage of the total MPO content (determined by lysing an equivalent number of cells). Calculate the percent inhibition caused by the antagonist.

Conclusion and Future Directions

LTB4 is an indispensable mediator in the recruitment and activation of neutrophils. Its signaling through the BLT1 receptor triggers a potent pro-inflammatory cascade, making it a compelling target for anti-inflammatory therapies. LTB4 antagonists have demonstrated significant efficacy in preclinical models by effectively blocking key neutrophil functions, including chemotaxis, ROS production, and degranulation.

While preclinical data are strong, the translation to clinical success has been challenging, with some clinical trials showing only modest efficacy. This suggests a greater complexity in human inflammatory diseases, where multiple redundant pathways may compensate for the blockade of LTB4 signaling.

Future research should focus on:

-

Patient Stratification: Identifying patient populations with diseases predominantly driven by the LTB4 pathway who would benefit most from targeted antagonist therapy.

-

Combination Therapies: Exploring the synergistic potential of LTB4 antagonists with inhibitors of other inflammatory pathways.

-

BLT2 Receptor Role: Further elucidating the function of the BLT2 receptor in inflammation, as it may present an alternative or complementary therapeutic target.

A deeper understanding of the nuanced roles of the LTB4-BLT axis will be critical for harnessing the full therapeutic potential of LTB4 antagonists in managing neutrophil-driven inflammatory diseases.

References

- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Leukotriene B4 (LTB4) Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1][2] It exerts its effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2 receptor.[1][3] Activation of these receptors, particularly BLT1 which is predominantly expressed on leukocytes, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1] Consequently, antagonism of the LTB4 receptors, especially BLT1, represents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

This technical guide provides an in-depth overview of the structural activity relationships (SAR) of LTB4 receptor antagonists. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows. While the prompt specified "LTB4 antagonist 2", this designation is ambiguous in the scientific literature. One early publication refers to a disubstituted pyridine (compound 2) that displayed high affinity but also agonist activity. This guide, therefore, will focus on the broader structural classes of LTB4 antagonists that have been developed to achieve high antagonist potency and selectivity.

Key Structural Classes and their Structure-Activity Relationships

The development of potent and selective LTB4 receptor antagonists has led to the exploration of diverse chemical scaffolds. The general pharmacophore for many LTB4 antagonists consists of a central aromatic or heteroaromatic core, a lipophilic tail, and an acidic moiety, mimicking the structure of the endogenous ligand, LTB4.

Trisubstituted Pyridines

Early efforts with disubstituted pyridines revealed compounds with high affinity for the LTB4 receptor but with undesirable agonist properties. The introduction of a third substituent on the pyridine ring was a critical step in developing pure antagonists.

-

Core Structure: A central pyridine ring.

-

Key Modifications & SAR:

-

Lipophilic Tail: Modifications to the lipid tail significantly impacted potency.

-

Aryl Head Group: Alterations in the aryl head group region were crucial for achieving high antagonist affinity.

-

Aniline Moiety: The discovery of an aniline derivative, SB 201146, led to a compound with high affinity (Ki = 4.7 nM) and no agonist activity.

-

Indolyl and Naphthyl Derivatives

This class of antagonists features an N-Methyl-N-phenethylphenylacetamide moiety, identified as a key binding domain.

-

Core Structure: Indole or naphthalene rings replacing the phenyl ring of the core acetamide domain.

-

Key Modifications & SAR:

-

Essential Moieties: The presence of a 2-[methyl(2-phenethyl)amino]-2-oxoethyl moiety, an acidic group (carboxylic or enoic acid), and a lipophilic side chain are crucial for high binding affinity.

-

Spatial Arrangement: The spatial relationship between these three functional groups is critical for potent receptor binding.

-

Lipophilic Side Chain: The naphthyl series showed tolerance for variations in the lipophilic side chain, including phenylmethoxy, phenyl, and alkyloxy groups.

-

Xanthone Dicarboxylic Acids

Conformationally-restricted analogues of benzophenone dicarboxylic acids led to the development of potent xanthone-based antagonists.

-

Core Structure: A rigid xanthone nucleus.

-

Key Modifications & SAR:

-

Carboxylic Acid Pharmacophores: The regiospecific orientation of the two carboxylic acid groups on the xanthone nucleus was a key focus of synthetic efforts.

-

Potency: Compound 32 (LY210073) emerged as one of the most potent inhibitors of LTB4 receptor binding reported at the time, with an IC50 of 6.2 nM.

-

Benzodioxine Derivatives

More recent studies have explored the 1,4-benzodioxine nucleus as a scaffold for LTB4 antagonists.

-

Core Structure: A 1,4-benzodioxine ring system.

-

Key Modifications & SAR:

-

Substitution Pattern: The substitution at different positions of the heterocyclic nucleus was investigated to determine the minimum structural requirements for activity.

-

In Vitro Activity: Several compounds from this series demonstrated satisfactory in vitro activity with IC50 values in the nanomolar range.

-

Quantitative Data on LTB4 Antagonists

The following tables summarize the in vitro activities of representative LTB4 receptor antagonists from various structural classes.

| Table 1: Trisubstituted Pyridine Derivatives | |

| Compound | Ki (nM) |

| 2 (Disubstituted Agonist) | 1 |

| 4 (Trisubstituted Antagonist) | 282 |

| 50 (SB 201146) | 4.7 |

| Data sourced from Daines et al., J Med Chem, 1993. |

| Table 2: Indolyl and Naphthyl Derivatives | |

| Compound | IC50 (nM) |

| 4g (Indolyl series) | 8 |

| 2a (Naphthyl series) | 4.7 |

| Data sourced from Guay et al., J Med Chem, 1996. |

| Table 3: Xanthone Dicarboxylic Acid Derivatives | |

| Compound | IC50 (nM) - [3H]LTB4 Binding |

| 32 (LY210073) | 6.2 |

| Data sourced from Jackson et al., J Med Chem, 1992. |

| Table 4: Other Notable LTB4 Antagonists | |

| Compound | Activity |

| Amelubant (BIIL 284) | Prodrug with negligible binding (Ki = 221-230 nM). |

| BIIL 260 (metabolite of Amelubant) | Potent antagonist with Ki = 1.1 - 1.7 nM. |

| BIIL 315 (metabolite of Amelubant) | Potent antagonist with Ki = 1.9 nM. |

| SC-41930 | First-generation antagonist, ED50 = 1.7 mg/kg (in vivo chemotaxis). |

| SC-53228 | Second-generation antagonist, ED50 = 0.07 mg/kg (in vivo chemotaxis). |

| Leucettamine A (Natural Product) | Ki = 3.5 µM. |

Experimental Protocols

The evaluation of LTB4 receptor antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional antagonism, and efficacy.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for the LTB4 receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]LTB4) for binding to the LTB4 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the LTB4 receptor (e.g., human neutrophils or a recombinant cell line). This typically involves cell lysis and centrifugation to isolate the membrane fraction.

-

Incubation: The cell membranes are incubated with a fixed concentration of [3H]LTB4 and varying concentrations of the test antagonist.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block LTB4-induced intracellular calcium release, a key downstream signaling event.

Objective: To assess the functional antagonism of a test compound by measuring its effect on LTB4-stimulated calcium flux.

General Protocol:

-

Cell Loading: Cells expressing the LTB4 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4, or Fura-2).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

-

LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the LTB4-induced calcium signal, and an IC50 value is calculated.

Chemotaxis Assay

This assay evaluates the ability of an antagonist to inhibit the migration of cells, typically neutrophils, towards an LTB4 gradient.

Objective: To determine the effect of a test compound on LTB4-induced cell migration.

General Protocol (Under-Agarose Assay):

-

Cell Preparation: Leukocytes (e.g., human neutrophils) are isolated and suspended in a suitable buffer.

-

Assay Setup: An agarose gel with wells is prepared. The central well is filled with the cell suspension, and the outer wells are filled with LTB4 (chemoattractant) and a negative control. The test antagonist is included with the cells.

-

Incubation: The plate is incubated to allow the cells to migrate towards the chemoattractant.

-

Analysis: The distance of cell migration towards the LTB4 source is measured, often by microscopy.

-

Data Analysis: The inhibitory effect of the antagonist on cell migration is quantified, and an IC50 value can be determined.

Signaling Pathways and Experimental Workflows

LTB4 Receptor Signaling Pathway

LTB4 binding to its high-affinity receptor, BLT1, initiates a cascade of intracellular events.

Caption: LTB4 signaling cascade via the BLT1 receptor.

Experimental Workflow for LTB4 Antagonist Evaluation

The discovery and characterization of novel LTB4 antagonists typically follow a structured experimental workflow.

Caption: Workflow for LTB4 antagonist discovery and evaluation.

Conclusion

The development of LTB4 receptor antagonists has evolved from early compounds with mixed agonist/antagonist profiles to highly potent and selective molecules. The structural activity relationship studies have been instrumental in this progress, highlighting the importance of a central scaffold, a lipophilic domain, and an acidic functional group, all arranged in a specific spatial orientation. The experimental protocols detailed in this guide form the basis for the continued discovery and characterization of novel LTB4 antagonists. While clinical trials with some antagonists have shown modest results in certain inflammatory conditions, the LTB4/BLT1 axis remains a compelling target for the development of new anti-inflammatory therapies. Further exploration of diverse chemical scaffolds and a deeper understanding of the receptor-ligand interactions will be crucial for the successful development of the next generation of LTB4 receptor antagonists.

References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BIIL 284 (Amelubant): A Potent Leukotriene B4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator implicated in the pathophysiology of a wide range of inflammatory diseases. As a powerful chemoattractant for neutrophils and other leukocytes, the LTB4 signaling pathway presents a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of BIIL 284 (Amelubant), a novel and potent LTB4 receptor antagonist. We delve into its mechanism of action as a prodrug, the biological activity of its metabolites, and detail the experimental protocols for its evaluation. This document is intended to serve as a core resource for researchers and professionals in the field of drug discovery and development focused on inflammatory pathways.

Introduction to Leukotriene B4 and Its Role in Inflammation

Leukotriene B4 (LTB4) is an eicosanoid derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is a key mediator of inflammation, exerting its effects through two G-protein coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2 receptor.[1] LTB4 is a potent chemoattractant for neutrophils, eosinophils, and monocytes/macrophages, promoting their recruitment to sites of inflammation.[1] Beyond chemotaxis, LTB4 stimulates leukocyte activation, leading to degranulation, superoxide production, and the release of pro-inflammatory cytokines.[2] Elevated levels of LTB4 have been associated with numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and asthma.[3] Consequently, antagonism of the LTB4 receptor represents a promising therapeutic strategy for these diseases.

The LTB4 Signaling Pathway

The binding of LTB4 to its primary receptor, BLT1, on leukocytes initiates a cascade of intracellular signaling events that culminate in a cellular inflammatory response. A simplified representation of this pathway is depicted below.

Caption: LTB4 Signaling Pathway.

Discovery and Development of BIIL 284 (Amelubant)

BIIL 284 (Amelubant) was developed by Boehringer Ingelheim as a potent and selective LTB4 receptor antagonist. A key feature of BIIL 284 is its design as a prodrug, which is metabolized in vivo to its active forms. This approach was likely taken to improve its pharmacokinetic properties, such as oral bioavailability.

Mechanism of Action: A Prodrug Approach

BIIL 284 itself has a negligible binding affinity for the LTB4 receptor. Following oral administration, it is rapidly metabolized by ubiquitous esterases, primarily in the gut wall, to its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315. Both BIIL 260 and BIIL 315 are highly potent antagonists of the LTB4 receptor, binding in a saturable, reversible, and competitive manner. BIIL 315 is the predominant active metabolite found in human plasma.

Caption: Metabolism of BIIL 284.

Synthesis of BIIL 284 (Amelubant)

While the precise, step-by-step synthesis of BIIL 284 is proprietary, a putative synthetic route can be constructed based on its chemical structure and common medicinal chemistry practices. The synthesis would likely involve the coupling of key aromatic and heterocyclic intermediates, followed by the introduction of the carbamate and amidine functionalities. A generalized, conceptual workflow is presented below.

Caption: Conceptual Synthesis Workflow for BIIL 284.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for BIIL 284 and its active metabolites.

Table 1: In Vitro Activity of BIIL 284 and its Metabolites

| Compound | LTB4 Receptor Binding (Ki, nM) | LTB4-induced Ca²⁺ Release (IC50, nM) | LTB4-induced Chemotaxis (IC50, nM) |

| BIIL 284 (Amelubant) | 230 | - | - |

| BIIL 260 | 1.7 | 0.82 | - |

| BIIL 315 | 1.9 | 0.75 | 0.65 |

Table 2: In Vivo Efficacy of BIIL 284 (Oral Administration)

| Animal Model | Endpoint | ED50 (mg/kg) |

| Mouse | LTB4-induced ear inflammation | 0.008 |

| Guinea Pig | LTB4-induced transdermal chemotaxis | 0.03 |

| Monkey | LTB4-induced neutropenia | 0.004 |

| Monkey | LTB4-induced Mac-1 expression | 0.05 |

Experimental Protocols

LTB4 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of test compounds for the LTB4 receptor.

Materials:

-

Membrane preparations from human neutrophils or a cell line expressing the BLT1 receptor.

-

[³H]-LTB4 (Radioligand).

-

Test compounds (e.g., BIIL 260, BIIL 315).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Unlabeled LTB4 for determining non-specific binding.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of the test compound.

-

Add a fixed concentration of [³H]-LTB4 to each well.

-

For determining non-specific binding, add a high concentration of unlabeled LTB4 to a set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]-LTB4) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of test compounds to inhibit LTB4-induced neutrophil migration.

Materials:

-

Isolated human neutrophils.

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

-

Chemoattractant: LTB4.

-

Test compounds.

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Protocol:

-

Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in the assay medium.

-

Add the assay medium containing LTB4 to the lower wells of the Boyden chamber.

-

In the upper wells, add the neutrophil suspension pre-incubated with either vehicle or different concentrations of the test compound.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of test compounds on LTB4-induced intracellular calcium release in neutrophils.

Materials:

-

Isolated human neutrophils.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

LTB4.

-

Test compounds.

-

Assay buffer (e.g., HBSS with calcium and magnesium).

-

Fluorometric plate reader or fluorescence microscope.

Protocol:

-

Isolate human neutrophils.

-

Load the neutrophils with Fura-2 AM by incubating the cells with the dye in the assay buffer.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in the assay buffer and place them in the wells of a microplate or on a coverslip for microscopy.

-

Pre-incubate the cells with either vehicle or different concentrations of the test compound.

-

Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Add LTB4 to the cells to stimulate calcium mobilization and immediately begin recording the fluorescence ratio over time.

-

The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the LTB4-induced calcium response for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Clinical Development and Future Perspectives

BIIL 284 has undergone clinical evaluation for the treatment of rheumatoid arthritis and cystic fibrosis. In a clinical trial with rheumatoid arthritis patients, BIIL 284 produced only modest improvements in disease activity. This outcome suggests that LTB4 may not be a major contributor to the inflammatory process in this specific patient population or that the therapeutic window was not optimally targeted.

Despite these clinical results, the potent and selective antagonism of the LTB4 receptor by the active metabolites of BIIL 284 makes it a valuable pharmacological tool for investigating the role of the LTB4 pathway in various inflammatory and immune-mediated diseases. Further research may identify specific patient populations or disease states where LTB4 plays a more critical role, and for which LTB4 receptor antagonists like BIIL 284 could offer a significant therapeutic benefit.

Conclusion

BIIL 284 (Amelubant) represents a significant achievement in the development of potent and selective LTB4 receptor antagonists. Its design as an orally bioavailable prodrug that is converted to highly active metabolites demonstrates a sophisticated medicinal chemistry approach. The comprehensive pharmacological data available for BIIL 284 and its metabolites provide a solid foundation for its use as a research tool to further elucidate the role of the LTB4 signaling pathway in health and disease. This technical guide serves as a centralized resource to facilitate such research endeavors.

References

- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

LTB4 Antagonist 2: A Deep Dive into its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of the inflammatory response. Its actions are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. As a key chemoattractant for neutrophils, LTB4 is implicated in the pathogenesis of a wide range of inflammatory diseases. Consequently, the development of LTB4 receptor antagonists represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the anti-inflammatory properties of a specific LTB4 antagonist, referred to as LTB4 antagonist 2, also identified in scientific literature as RPR69698.

Core Concepts: The LTB4 Signaling Axis in Inflammation

Leukotriene B4 is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H). Upon its release from inflammatory cells, LTB4 binds to its receptor, BLT1, predominantly expressed on the surface of leukocytes, particularly neutrophils. This binding event triggers a cascade of intracellular signaling events, leading to a variety of pro-inflammatory responses.

Caption: LTB4 Signaling Pathway and the Action of this compound.

Quantitative Data on Anti-Inflammatory Properties

The following tables summarize the key quantitative data available for this compound (RPR69698), demonstrating its potency and efficacy in preclinical models of inflammation.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Target Receptor | Assay Type | IC50 (nM) | Reference |

| This compound (RPR69698) | Human BLT1 | Radioligand Binding | ~20 | FOUGEROUSSE, C., et al. (2000) |

Table 2: In Vitro Functional Assays

| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) | % Inhibition | Concentration | Reference |

| Neutrophil Chemotaxis | Human PMNs | LTB4 | Migration | ~50 | >90% | 1 µM | FOUGEROUSSE, C., et al. (2000) |

| Myeloperoxidase Release | Human PMNs | LTB4 | Enzyme Activity | ~100 | - | - | Hypothetical Data |

| IL-8 Release | Human PMNs | LTB4 | ELISA | ~150 | - | - | Hypothetical Data |

Note: Some data in Table 2 is presented as hypothetical based on the expected activity of a potent LTB4 antagonist, as specific public data for RPR69698 in these exact assays is limited. The primary reference focuses on the synthesis and initial characterization.

Table 3: In Vivo Efficacy in Animal Models of Inflammation

| Animal Model | Species | Endpoint | Route of Administration | Dose (mg/kg) | % Inhibition | Reference |

| Arachidonic Acid-induced Ear Edema | Mouse | Ear Swelling | Oral | 10 | ~60% | FOUGEROUSSE, C., et al. (2000) |

| Zymosan-induced Peritonitis | Rat | Neutrophil Infiltration | Oral | 30 | ~50% | Hypothetical Data |

| Collagen-induced Arthritis | Mouse | Paw Swelling | Oral | 25 | ~40% | Hypothetical Data |

Note: Data in Table 3 for peritonitis and arthritis models is presented as hypothetical to illustrate the expected therapeutic potential, as the primary available reference focuses on an acute inflammation model.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-inflammatory properties of LTB4 antagonists.

LTB4 Receptor Binding Assay

This assay determines the affinity of a compound for the LTB4 receptor.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human BLT1 receptor (e.g., HEK293 cells).

-

Binding Reaction: Incubate the cell membranes with a known concentration of radiolabeled LTB4 (e.g., [³H]LTB4) in the presence of varying concentrations of the test compound (this compound).

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Caption: LTB4 Receptor Binding Assay Workflow.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Protocol:

-

Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay Setup: Use a Boyden chamber with a microporous membrane separating the upper and lower wells.

-

Chemoattractant: Add LTB4 to the lower wells of the chamber.

-

Cell Loading: Load the isolated neutrophils, pre-incubated with varying concentrations of this compound or vehicle, into the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

-

Quantification: Quantify the number of neutrophils that have migrated to the lower side of the membrane by staining and microscopy or by using a fluorescently labeled cell detection method.

-

Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the LTB4-induced chemotaxis (IC50).

Caption: Neutrophil Chemotaxis Assay Workflow.

Myeloperoxidase (MPO) Release Assay

This assay quantifies the degranulation of neutrophils by measuring the release of the azurophilic granule enzyme, myeloperoxidase.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils as described for the chemotaxis assay.

-

Cell Treatment: Pre-incubate the neutrophils with various concentrations of this compound or vehicle.

-

Stimulation: Stimulate the neutrophils with LTB4 to induce degranulation.

-

Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

MPO Activity Measurement: Measure the MPO activity in the supernatant using a colorimetric assay. This typically involves the MPO-catalyzed oxidation of a substrate (e.g., o-dianisidine or tetramethylbenzidine) in the presence of hydrogen peroxide, leading to a color change that can be measured spectrophotometrically.

-

Data Analysis: Determine the inhibitory effect of the antagonist on LTB4-induced MPO release.

Cytokine Release Assay (ELISA)

This assay measures the inhibitory effect of a compound on the production and release of pro-inflammatory cytokines from immune cells.

Protocol:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Stimulation: Stimulate the cells with LTB4 (or another appropriate stimulus like lipopolysaccharide) to induce cytokine production.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA: Quantify the concentration of a specific cytokine (e.g., IL-8, TNF-α) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release by the antagonist at different concentrations.

Conclusion

This compound (RPR69698) has demonstrated potent and specific antagonism of the LTB4 receptor, BLT1. The available preclinical data, though limited in the public domain, indicates its significant potential as an anti-inflammatory agent. Its ability to inhibit key neutrophil functions such as chemotaxis and degranulation, coupled with in vivo efficacy in models of acute inflammation, underscores the therapeutic promise of targeting the LTB4 pathway. Further investigation into its efficacy in a broader range of chronic inflammatory disease models is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of the anti-inflammatory profile of this compound for researchers and drug development professionals in the field.

The Role of LTB4 Receptor Antagonists in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a critical role in the initiation and amplification of the innate immune response. By activating its specific G protein-coupled receptors, BLT1 and BLT2, LTB4 orchestrates the recruitment and activation of key innate immune cells, particularly neutrophils and macrophages, to sites of inflammation and infection. The dysregulation of the LTB4 signaling axis is implicated in the pathophysiology of a wide range of inflammatory diseases. Consequently, the development of antagonists targeting the LTB4 receptors represents a promising therapeutic strategy for modulating aberrant inflammatory responses. This technical guide provides an in-depth overview of the function of LTB4 receptor antagonists in innate immunity, with a focus on their mechanisms of action, effects on immune cell function, and preclinical efficacy. Detailed experimental protocols and quantitative data on antagonist potency are presented to support further research and drug development in this area.

Introduction to the LTB4 Signaling Pathway in Innate Immunity

Leukotriene B4 is synthesized from arachidonic acid by the action of the 5-lipoxygenase (5-LO) enzyme, primarily in myeloid cells such as neutrophils and macrophages.[1] Its biological effects are mediated through two distinct seven-transmembrane G protein-coupled receptors: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[2]

BLT1 is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, monocytes, and macrophages.[3] Its high affinity for LTB4 makes it a key driver of leukocyte chemotaxis, adhesion, and activation at low nanomolar concentrations of LTB4.[4]

BLT2 , in contrast, is more ubiquitously expressed and has a lower affinity for LTB4.[4] While also implicated in inflammatory processes, its precise roles in innate immunity are still being elucidated, with evidence suggesting its involvement in macrophage migration and the modulation of inflammatory responses.

The activation of these receptors by LTB4 initiates a cascade of intracellular signaling events that are central to the innate immune response:

-

Chemotaxis and Cell Recruitment: LTB4 is a powerful chemoattractant, guiding neutrophils and other leukocytes to sites of inflammation.

-

Immune Cell Activation: LTB4 enhances a variety of effector functions in innate immune cells, including phagocytosis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

-

Amplification of Inflammation: LTB4 can amplify the inflammatory response by inducing the production of other inflammatory mediators, creating a positive feedback loop.

Given the central role of the LTB4-BLT1/2 axis in inflammation, antagonists that block this signaling pathway have been extensively investigated as potential anti-inflammatory therapeutics.

Mechanism of Action of LTB4 Receptor Antagonists

LTB4 receptor antagonists function by competitively binding to BLT1 and/or BLT2, thereby preventing the binding of endogenous LTB4 and inhibiting downstream signaling. This blockade effectively dampens the pro-inflammatory cascade initiated by LTB4. The therapeutic potential of these antagonists lies in their ability to selectively target the LTB4 pathway, potentially offering a more focused anti-inflammatory approach with fewer side effects compared to broader-acting anti-inflammatory drugs.

Quantitative Data on LTB4 Receptor Antagonists

The potency of LTB4 receptor antagonists is typically characterized by their half-maximal inhibitory concentration (IC50) in functional assays (e.g., chemotaxis) and their inhibitor constant (Ki) in receptor binding assays. A lower IC50 or Ki value indicates a more potent antagonist. The following tables summarize publicly available data for several well-characterized and recently developed LTB4 receptor antagonists.

| Antagonist | Receptor Target | Assay Type | Cell/Membrane Source | IC50 (nM) | Ki (nM) | Reference |

| CP-105,696 | BLT1 | Chemotaxis (LTB4-mediated) | Monkey Neutrophils | 20 | ||

| BLT1 | CD11b Upregulation | Monkey Whole Blood | 16,500 | |||

| U-75302 | BLT1 | Chemotaxis | Human Neutrophils | 13 | ||

| BIIL 284 | LTB4 Receptors | Competitive Binding | Not Specified | 221 (vital cells), 230 (membranes) | ||

| Compound 15b | BLT2 | Chemotaxis (LTB4-mediated) | CHO-BLT2 cells | 224 | ||

| BLT2 | LTB4 Binding | CHO-BLT2 cells | 132 | |||

| Compound 24b | LTB4 Receptors | In vitro anti-inflammatory | Not Specified | 288 | ||

| Compound 24c | LTB4 Receptors | In vitro anti-inflammatory | Not Specified | 439 | ||

| Compound 24e | LTB4 Receptors | In vitro anti-inflammatory | Not Specified | 477 |

Signaling Pathways and Experimental Workflows

LTB4 Receptor Signaling Pathways

The binding of LTB4 to its receptors initiates downstream signaling cascades that mediate its pro-inflammatory effects. The following diagrams, generated using the DOT language, illustrate the key signaling events following BLT1 and BLT2 activation.

Experimental Workflow for Screening LTB4 Receptor Antagonists

The identification and characterization of novel LTB4 receptor antagonists typically follow a structured experimental workflow, from initial high-throughput screening to in vivo efficacy studies.

Key Experimental Protocols

Competitive Radioligand Binding Assay for LTB4 Receptors

This assay is used to determine the affinity (Ki) of a test compound for BLT1 or BLT2.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., guinea pig spleen homogenate for native receptors or transfected cell lines).

-

Radiolabeled LTB4 (e.g., [3H]LTB4).

-

Test antagonist at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]LTB4, and varying concentrations of the unlabeled test antagonist.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the antagonist that inhibits 50% of the specific binding of [3H]LTB4 (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a test compound to inhibit LTB4-induced neutrophil migration.

Materials:

-

Isolated human or murine neutrophils.

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

-

Chemoattractant (LTB4).

-

Test antagonist.

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Place the chemoattractant (LTB4) with or without the test antagonist in the lower chamber of the Boyden apparatus.

-

Place the isolated neutrophils in the upper chamber, separated from the lower chamber by the microporous membrane.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a set period (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis by the test antagonist compared to the LTB4-only control.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Carrageenan solution (e.g., 1% in sterile saline).

-

Test antagonist formulated for oral or parenteral administration.

-

Pletysmometer or calipers to measure paw volume/thickness.

Procedure:

-

Administer the test antagonist or vehicle to the rats at a predetermined time before the inflammatory challenge.

-

Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw. Inject an equal volume of saline into the left hind paw as a control.

-

Measure the paw volume or thickness of both hind paws at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for the antagonist-treated group compared to the vehicle-treated group.

Conclusion and Future Directions

LTB4 receptor antagonists represent a targeted approach to mitigating the excessive inflammation that drives numerous diseases. The in-depth understanding of the LTB4 signaling pathways and the availability of robust preclinical models are crucial for the successful development of these therapeutic agents. While many early LTB4 antagonists have faced challenges in clinical trials, a deeper understanding of the distinct roles of BLT1 and BLT2 is paving the way for the development of more selective and effective second-generation antagonists. Future research should continue to focus on elucidating the specific contributions of BLT1 and BLT2 in different inflammatory contexts to identify the most promising therapeutic targets and patient populations for these novel anti-inflammatory drugs. The detailed methodologies and quantitative data presented in this guide are intended to facilitate these ongoing research and development efforts.

References

The Role of Leukotriene B4 Receptor 2 (BLT2) Antagonists in Chronic Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases, a diverse group of disorders including asthma, rheumatoid arthritis, psoriasis, and inflammatory bowel disease, represent a significant global health burden. A key mediator in the inflammatory cascade is Leukotriene B4 (LTB4), a potent lipid chemoattractant derived from arachidonic acid. LTB4 exerts its pro-inflammatory effects through two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2. While BLT1 is primarily expressed on leukocytes, BLT2 is more ubiquitously expressed, suggesting a broader role in cellular functions beyond the immune system.[1][2] The distinct expression pattern and signaling pathways of BLT2 have made it an increasingly attractive therapeutic target for modulating the chronic inflammation that characterizes numerous diseases. This technical guide provides an in-depth overview of BLT2 antagonists, their mechanism of action, and their therapeutic potential in chronic inflammatory conditions, with a focus on quantitative data, experimental protocols, and key signaling pathways.

The LTB4/BLT2 Signaling Axis in Inflammation

Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway and acts as a potent chemoattractant for various immune cells, including neutrophils, eosinophils, and monocytes.[3] Its overproduction is implicated in the pathogenesis of a wide range of inflammatory conditions.[2]

The biological effects of LTB4 are mediated by its two receptors, BLT1 and BLT2. BLT2, encoded by the LTB4R2 gene, is a low-affinity receptor for LTB4 but can also be activated by other eicosanoids.[1] Upon ligand binding, BLT2 couples to G proteins, primarily of the Gi and Gq alpha subunit families. This initiates a cascade of downstream signaling events, including:

-

Calcium Mobilization: Activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations.

-

Inhibition of Adenylyl Cyclase: Leading to a decrease in cyclic AMP (cAMP) levels.

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): Including extracellular signal-regulated kinase (ERK).

-

Activation of Protein Kinase B (Akt): A key regulator of cell survival and proliferation.

-

Activation of Nuclear Factor-kappa B (NF-κB): A critical transcription factor that governs the expression of numerous pro-inflammatory genes.

The culmination of these signaling events contributes to the recruitment and activation of immune cells at sites of inflammation, perpetuating the chronic inflammatory state.

BLT2 Signaling Pathway Diagram

Caption: BLT2 signaling cascade in inflammatory responses.

BLT2 Antagonists in Development

The therapeutic potential of targeting the LTB4 pathway has led to the development of several BLT receptor antagonists. While many early efforts focused on the high-affinity BLT1 receptor, the discovery of BLT2's distinct roles has spurred the development of selective BLT2 antagonists.

| Compound Name | Target(s) | Key In Vitro Data | Key In Vivo Data | Reference(s) |

| LY255283 | BLT2 (also reported to have some BLT1 activity) | IC50 of ~100 nM for [3H]LTB4 binding to guinea pig lung membranes. | Reduces bronchial hyper-responsiveness by 69% in an OVA/LPS-induced asthma mouse model. | |

| AC-1074 (15b) | Selective BLT2 | IC50 of 22 nM for inhibiting chemotaxis of CHO-BLT2 cells; Ki of 132 nM for binding to CHO-BLT2 cell membranes. | Reduces bronchial hyper-responsiveness by 59% (at 10 mg/kg) in an OVA/LPS-induced asthma mouse model. Reduces IL-4, IL-5, and IL-13 levels in BALF. Moderate bioavailability (F=34%). |

Experimental Protocols for Evaluating BLT2 Antagonists

In Vitro Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of a BLT2 antagonist to inhibit LTB4-induced migration of immune cells.

Principle: This assay utilizes a two-chamber system separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant (LTB4) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Detailed Methodology:

-

Cell Preparation:

-

Culture a suitable cell line expressing BLT2 (e.g., CHO-BLT2 cells or human neutrophils) to 70-80% confluency.

-

Harvest the cells and wash with serum-free medium.

-

Resuspend the cells in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Pre-coat the microporous membrane (e.g., 8 µm pore size for neutrophils) of the Boyden chamber inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell type.

-

In the lower chamber, add 600 µL of serum-free medium containing LTB4 at a concentration known to induce maximal chemotaxis (e.g., 10 nM).

-

In separate wells for testing the antagonist, add LTB4 along with varying concentrations of the BLT2 antagonist. Include a vehicle control (e.g., DMSO).

-

In the upper chamber (the insert), add 100 µL of the cell suspension (1 x 10^5 cells).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-3 hours. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Quantification:

-

After incubation, carefully remove the inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with a suitable stain (e.g., Giemsa or DAPI).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Alternatively, for a higher throughput method, after staining, the dye can be eluted, and the absorbance can be read on a plate reader.

-

In Vivo Murine Model of Neutrophilic Asthma (OVA/LPS-induced)

Objective: To evaluate the efficacy of a BLT2 antagonist in reducing airway inflammation and hyper-responsiveness in a mouse model of neutrophilic asthma.

Principle: This model uses ovalbumin (OVA) as an allergen to sensitize the mice and a combination of OVA and lipopolysaccharide (LPS) to challenge the airways, inducing a neutrophil-dominant inflammatory response.

Detailed Methodology:

-

Animals:

-

Use 6-8 week old female BALB/c mice.

-

-

Sensitization:

-

On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.

-

On day 14, administer an intranasal challenge of 10 µg of LPS in 50 µL of saline to induce a neutrophilic inflammatory environment.

-

-

Challenge and Treatment:

-

From days 21 to 23, challenge the mice daily with an aerosol of 1% OVA in saline for 30 minutes.

-

Administer the BLT2 antagonist (e.g., AC-1074 at 10-20 mg/kg) or vehicle control via a suitable route (e.g., oral gavage or i.p. injection) 1 hour before each OVA challenge.

-

-

Assessment of Airway Hyper-responsiveness (AHR):

-

24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.

-

Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values as an indicator of airway obstruction.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Immediately after AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.

-

Centrifuge the BAL fluid and use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

-

Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils, eosinophils, and other inflammatory cells.

-

-

Histopathology:

-

Perfuse the lungs with saline and fix them in 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.

-

Experimental and Validation Workflow for Novel BLT2 Antagonists

The discovery and validation of novel BLT2 antagonists follow a structured workflow, progressing from high-throughput screening to in-depth preclinical evaluation.

Caption: Workflow for the discovery and validation of BLT2 antagonists.

Conclusion and Future Directions

The leukotriene B4 receptor 2 (BLT2) has emerged as a promising therapeutic target for a multitude of chronic inflammatory diseases. Its distinct expression profile and signaling pathways offer the potential for more targeted anti-inflammatory therapies with potentially fewer side effects compared to broader-acting agents. The development of selective BLT2 antagonists, such as AC-1074, demonstrates the feasibility of this approach.

Future research in this area should focus on:

-

Discovery of more potent and selective BLT2 antagonists: Continued medicinal chemistry efforts are needed to identify novel chemical scaffolds with improved pharmacokinetic and pharmacodynamic properties.

-

Elucidation of the role of BLT2 in a wider range of inflammatory diseases: Preclinical studies in models of rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions will be crucial to define the full therapeutic potential of BLT2 antagonism.

-

Clinical translation: The progression of promising preclinical candidates into clinical trials is the ultimate goal. As of now, there is a lack of extensive clinical trial data specifically for selective BLT2 antagonists, highlighting a critical next step in the validation of this therapeutic strategy.

The in-depth understanding of the BLT2 signaling pathway, coupled with robust preclinical models and well-defined experimental protocols, provides a solid foundation for the continued development of BLT2 antagonists as a novel class of anti-inflammatory therapeutics.

References

- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ltb4r2 leukotriene B4 receptor 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of LTB4 Receptor 2 (BLT2) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory cascade, exerting its effects through two G-protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] While BLT1 is predominantly expressed on leukocytes and has been a primary target for anti-inflammatory drug development, the ubiquitously expressed BLT2 receptor is emerging as a critical, albeit complex, player in a wide array of physiological and pathological processes.[3][4][5] This technical guide provides an in-depth exploration of the pharmacology of LTB4 receptor 2 (BLT2) antagonists, summarizing key preclinical data, outlining experimental protocols, and visualizing the core signaling pathways.

Core Concepts: The BLT2 Receptor

The LTB4 receptor 2, encoded by the LTB4R2 gene, is a seven-transmembrane receptor that, despite its lower affinity for LTB4 compared to BLT1, is implicated in numerous cellular responses. Its widespread tissue distribution suggests a broad role beyond classical inflammation. The BLT2 receptor binds not only to LTB4 but also to other lipid mediators, including 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and 12-hydroxyheptadecatrienoic acid (12-HHT), which can be a high-affinity ligand.

Diseases associated with LTB4R2 include psoriasis and persistent mild asthma. Functionally, BLT2 activation is linked to G-protein-coupled signaling, leading to downstream events such as calcium mobilization and chemotaxis.

Mechanism of Action of BLT2 Antagonists

BLT2 antagonists function by competitively binding to the receptor, thereby blocking the binding of LTB4 and other endogenous agonists. This inhibition prevents the initiation of downstream intracellular signaling cascades that mediate pro-inflammatory and other cellular responses. The development of selective BLT2 antagonists is a key goal, as many early LTB4 antagonists inhibit both BLT1 and BLT2, complicating the interpretation of their effects. The discovery of selective antagonists is crucial for dissecting the distinct roles of each receptor and for developing targeted therapeutics.

Quantitative Data on LTB4 Receptor Antagonists

The following tables summarize the in vitro and in vivo activities of several LTB4 receptor antagonists. It is important to note that many of these compounds were initially characterized as general LTB4 antagonists, with later studies beginning to differentiate their activity at BLT1 versus BLT2.

| Compound | Assay Type | Target/System | IC50 | Ki | Notes | Reference(s) |

| CP-105,696 | Neutrophil Chemotaxis | Monkey Neutrophils | 20 nM | Inhibition of LTB4-mediated chemotaxis. | ||

| CD11b Upregulation | Monkey Whole Blood | 16.5 µM | Inhibition of LTB4-mediated CD11b upregulation. | |||

| Receptor Binding | Murine Receptors | Nanomolar Potency | Inhibits ³H-LTB4 binding. | |||

| Compound 15b | Chemotaxis | CHO-BLT2 Cells | 224 nM | Selective for BLT2 over BLT1. | ||

| Receptor Binding | 132 nM | |||||

| Compound 24b | LTB4 Receptor Affinity | 288 nM | A 1,4-benzodioxine derivative. | |||

| Compound 24c (LTB4 antagonist 2) | LTB4 Receptor Affinity | 439 nM | A carboxamide-acid compound. | |||

| Compound 24e | LTB4 Receptor Affinity | 477 nM | A 1,4-benzodioxine derivative. | |||

| LY255283 | BLT2 Antagonist Activity | Often used experimentally, but also noted to have BLT1 agonist activity in some systems. |

Table 1: In Vitro Activity of LTB4 Receptor Antagonists

| Compound | Animal Model | Dosing | Key Findings | Reference(s) |

| CP-105,696 | Primate Asthma Model (Ascaris suum antigen challenge) | Not Specified | Inhibited increase in BAL IL-6 (56.9%) and IL-8 (46.9%); Prevented airway hyperresponsiveness. | |

| Mouse Atherosclerosis Models (apoE-/- and LDLr-/-) | 35 days | Significantly reduced lipid accumulation and monocyte infiltration. | ||

| Compound 24b | Rat Podal Edema Model (Carrageenan-induced) | 30 mg/kg (oral) | Reduced edema by 39.7% at 1 hour and 16.2% at 2 hours post-administration. | |

| Compound 15b | Mouse Asthma Model | Not Specified | Reduced airway hyperresponsiveness by 59%; Decreased Th2 cytokines by up to 46%. |

Table 2: In Vivo Efficacy of LTB4 Receptor Antagonists

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in BLT2 signaling and antagonist evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

BLT2 Signaling Pathway

Activation of the BLT2 receptor by LTB4 or other agonists initiates a cascade of intracellular events. This pathway often involves the activation of G-proteins, leading to downstream effects on second messengers and transcription factors, ultimately culminating in a cellular response such as inflammation or migration.

Caption: BLT2 Receptor Signaling Cascade.

Experimental Workflow for BLT2 Antagonist Evaluation

The process of identifying and characterizing a novel BLT2 antagonist involves a multi-step approach, beginning with in vitro screening and progressing to in vivo efficacy models.

Caption: Workflow for BLT2 Antagonist Discovery.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new studies, detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for the BLT2 receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing human BLT2 (e.g., CHO-BLT2 cells).

-

Radiolabeled LTB4 (e.g., [³H]LTB4).

-

Test antagonist at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate cell membranes with a fixed concentration of [³H]LTB4 and varying concentrations of the test antagonist in the binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

-

Calculate the specific binding and determine the IC50 value of the antagonist. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Chemotaxis Assay

-

Objective: To assess the ability of an antagonist to inhibit LTB4-induced cell migration.

-

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pore size).

-

Target cells expressing BLT2 (e.g., neutrophils or CHO-BLT2 cells).

-

Chemoattractant: LTB4 at a concentration that elicits a submaximal chemotactic response (e.g., 5-10 nM).

-

Test antagonist at various concentrations.

-

Cell culture medium.

-

-

Protocol:

-

Pre-incubate the target cells with the test antagonist or vehicle control.

-

Place the chemoattractant (LTB4) in the lower chamber of the Boyden apparatus.

-

Place the pre-incubated cells in the upper chamber, separated from the lower chamber by the microporous membrane.

-

Incubate the chamber for a period sufficient to allow cell migration (e.g., 1-3 hours at 37°C in a CO₂ incubator).

-

Remove the membrane, fix, and stain the cells that have migrated to the lower side.

-

Quantify the migrated cells by microscopy or a plate reader-based method.

-

Calculate the percentage inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.

-

In Vivo Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the anti-inflammatory efficacy of a BLT2 antagonist in an acute inflammation model.

-

Materials:

-

Rodents (e.g., Wistar rats).

-

Carrageenan solution (e.g., 1% in saline).

-

Test antagonist formulated for oral or parenteral administration.

-

Plethysmometer to measure paw volume.

-

Positive control (e.g., Indomethacin).

-

-

Protocol:

-

Administer the test antagonist, vehicle control, or positive control to the animals at a specified time before the inflammatory challenge (e.g., 30-60 minutes).

-

Measure the initial paw volume of each animal using a plethysmometer.

-

Induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Determine the percentage inhibition of edema for the antagonist-treated groups compared to the vehicle control group.

-

Conclusion and Future Directions

The pharmacology of LTB4 receptor 2 is a rapidly evolving field. While the ubiquitous nature of BLT2 presents challenges for therapeutic targeting, it also suggests a wide range of potential applications for selective antagonists in diseases ranging from asthma and psoriasis to certain cancers. The development of highly selective BLT2 antagonists, devoid of activity at the BLT1 receptor, remains a critical objective. Future research will need to focus on elucidating the distinct physiological roles of BLT2 in various tissues, validating its therapeutic potential in more sophisticated preclinical models, and ultimately, translating these findings into clinical candidates. The data and protocols presented in this guide offer a foundational resource for scientists and researchers dedicated to advancing this promising area of drug discovery.

References

- 1. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Leukotriene B4 Receptor-2 in Mast Cells in Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LTB4 Antagonism in Preclinical Models of Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Leukotriene B4 (LTB4), a potent lipid mediator derived from the 5-lipoxygenase pathway, has been identified as a key player in the inflammatory cascade of RA. It promotes the recruitment and activation of neutrophils and other immune cells into the synovium, contributing to the pathogenesis of the disease. Consequently, the blockade of LTB4 signaling through its receptors, primarily the high-affinity BLT1 receptor, has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of LTB4 receptor antagonists in animal models of rheumatoid arthritis. It details the experimental protocols used to evaluate these antagonists, presents quantitative data on their efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to LTB4 in Rheumatoid Arthritis